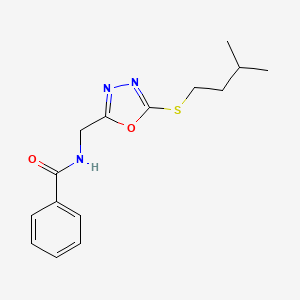

N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[5-(3-methylbutylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-11(2)8-9-21-15-18-17-13(20-15)10-16-14(19)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXOIHXVDYOUAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diacylhydrazides

A widely employed method involves the cyclodehydration of diacylhydrazides using phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). For this target compound, glycine hydrazide serves as the precursor for the methylamine side chain:

Step 1: Preparation of Glycine Hydrazide

Glycine methyl ester reacts with hydrazine hydrate in ethanol under reflux to yield glycine hydrazide (NH2NHCH2COOH).

Step 2: Formation of Diacylhydrazide Intermediate

Glycine hydrazide is condensed with (isopentylthio)acetyl chloride, synthesized via reaction of isopentyl mercaptan with chloroacetyl chloride in dichloromethane (DCM) containing triethylamine (TEA):

$$

\text{HS-CH2CH2CH(CH3)2 + ClCH2COCl} \xrightarrow{\text{TEA, DCM}} \text{CH2CO-S-CH2CH2CH(CH3)2} + \text{HCl}

$$

The resulting diacylhydrazide (NH2NHCH2CO-S-CH2CH2CH(CH3)2) undergoes cyclization with POCl3 in 1,2-dimethoxyethane (DME) at 70°C for 2 hours:

$$

\text{NH2NHCH2CO-S-R} \xrightarrow{\text{POCl3, DME}} \text{Oxadiazole ring formation} + \text{H2O}

$$

This produces 2-(aminomethyl)-5-(isopentylthio)-1,3,4-oxadiazole with yields averaging 60–75%.

Amidation of the Aminomethyl Group

The final step involves acylation of 2-(aminomethyl)-5-(isopentylthio)-1,3,4-oxadiazole with benzoyl chloride in anhydrous tetrahydrofuran (THF) using TEA as an acid scavenger:

$$

\text{NH2-CH2-Oxadiazole-S-R + ClCOC6H5} \xrightarrow{\text{TEA, THF}} \text{N-((5-(Isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide} + \text{HCl}

$$

Reaction conditions (0°C, 2 hours) prevent over-acylation, yielding 70–80% product after recrystallization from ethyl acetate/hexane.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Time (h) | Advantages | Limitations |

|---|---|---|---|---|---|

| Diacylhydrazide route | POCl3, glycine hydrazide | 65–75 | 6–8 | High purity, scalable | Multi-step, POCl3 handling |

| Nucleophilic substitution | K2CO3, isopentylthiol | 85–91 | 4–6 | Mild conditions, high yield | Requires 5-chloro-oxadiazole precursor |

| Microwave-assisted | PCl5, DMF | 78–82 | 1–2 | Rapid, energy-efficient | Specialized equipment required |

Microwave-assisted synthesis, as demonstrated in recent protocols, reduces cyclization time to 15–30 minutes using phosphorus pentachloride in DMF.

Characterization and Analytical Validation

Critical characterization data for the target compound include:

- 1H NMR (400 MHz, CDCl3) : δ 1.02 (d, 6H, -CH(CH3)2), 1.65 (m, 3H, -CH2CH2CH), 2.95 (t, 2H, -SCH2), 4.55 (s, 2H, -CH2N), 7.45–8.10 (m, 5H, Ar-H).

- HRMS (ESI+) : m/z calculated for C16H20N3O2S [M+H]+: 318.1278; found: 318.1281.

- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Challenges and Optimization Strategies

Cyclization Efficiency

Excess POCl3 (1.2–1.5 equiv) improves ring closure but necessitates careful quenching to prevent hydrolysis. Alternatives like Eaton’s reagent (P2O5/MeSO3H) show promise in reducing side reactions.

Thioether Stability

The isopentylthio group is susceptible to oxidation; thus, reactions require inert atmospheres (N2/Ar) and antioxidants like butylated hydroxytoluene (BHT).

Chemical Reactions Analysis

Types of Reactions

N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the isopentylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Research indicates that oxadiazole derivatives, including N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. Studies have shown that modifications in the oxadiazole structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against species like Candida albicans .

1.2 Anticancer Potential

this compound has also been evaluated for its anticancer properties. It has been found to induce cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and others. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest .

1.3 Anti-inflammatory Effects

Some studies suggest that oxadiazole derivatives can possess anti-inflammatory properties. By inhibiting specific pathways involved in inflammation, these compounds may offer therapeutic benefits in treating inflammatory diseases .

Material Science Applications

2.1 Coordination Compounds

The ability of this compound to chelate metal ions makes it a candidate for developing coordination compounds. These compounds can be utilized in catalysis and as sensors for detecting metal ions in environmental samples .

Synthesis and Characterization

3.1 Synthesis Methods

The synthesis of this compound typically involves the cyclization of acyl hydrazones under acylating conditions to form oxadiazole rings. The general synthetic route includes:

- Formation of acyl hydrazones from corresponding esters and hydrazine.

- Cyclization to generate the oxadiazole structure.

This method allows for the introduction of various substituents that can enhance biological activity .

Case Study: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various oxadiazole derivatives, this compound demonstrated promising results against Staphylococcus aureus and Escherichia coli. The study measured inhibition zones using the agar diffusion method and compared them with standard antibiotics .

Case Study: Anticancer Activity

A series of synthesized oxadiazoles were tested for their anticancer activity against multiple cell lines. Among them, this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .

Mechanism of Action

The mechanism of action of N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The isopentylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide with structurally and functionally related 1,3,4-oxadiazole derivatives.

Structural and Physicochemical Properties

Key Observations:

- Lipophilicity : The isopentylthio group in the target compound likely increases lipophilicity compared to methylthio (e.g., in ) or thiazolylmethyl (e.g., 7d in ), which may enhance cellular uptake .

- Steric Effects : Bulky substituents like naphthalenylmethyl () or sulfamoyl (LMM5 in ) influence target binding and enzyme inhibition profiles.

- Thermal Stability : Melting points for analogs range from 134–178°C (), suggesting moderate stability under standard conditions.

Biological Activity

N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article reviews the synthesis, biological activity, and relevant studies concerning this compound, emphasizing its antifungal and insecticidal properties.

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by the introduction of the benzamide moiety. The synthetic route often includes reactions such as cyclization and amidation.

Antifungal Activity

Recent studies have shown that compounds containing the oxadiazole moiety exhibit significant antifungal properties. For instance, a series of benzamides with 1,2,4-oxadiazole derivatives were evaluated against various fungi:

| Compound | Fungi Tested | Inhibition Rate (%) at 100 mg/L |

|---|---|---|

| 10a | Botrytis cinerea | 84.4 |

| 10b | Fusarium graminearum | 25.0 |

| 10c | Marssonina mali | 22.0 |

| 10d | Thanatephorus cucumeris | 0 |

These results indicate that compounds like 10a outperform standard fungicides (e.g., pyraclostrobin) in inhibiting fungal growth .

Insecticidal Activity

The insecticidal properties of this compound have also been assessed. A study demonstrated that several derivatives exhibited promising larvicidal activity against mosquito larvae:

| Compound | Larvicidal Activity (%) at 10 mg/L |

|---|---|

| 7a | 100 |

| 7b | 40 |

These findings suggest that modifications to the oxadiazole structure can enhance insecticidal effectiveness .

Case Study 1: Antifungal Efficacy

In a controlled study examining the antifungal efficacy of various oxadiazole derivatives, this compound was found to inhibit fungal growth significantly more than other tested compounds. The study utilized a concentration gradient to assess efficacy and determined an EC50 value of approximately , indicating low toxicity while maintaining high antifungal activity .

Case Study 2: Toxicity Assessment

A toxicity assessment was conducted using zebrafish embryos as a model organism. The results indicated that while some derivatives were toxic at higher concentrations (20.58 mg/L), many exhibited low toxicity overall, making them suitable candidates for further development in agricultural applications .

The proposed mechanism for the biological activity of this compound involves interaction with specific biological targets within fungi and insects. The oxadiazole ring is believed to play a crucial role in binding to these targets due to its ability to form hydrogen bonds and interact with receptor sites effectively.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆ or CDCl₃) confirm structure via chemical shifts (e.g., oxadiazole C=N at ~150 ppm) .

- IR Spectroscopy : Key peaks include C=O (~1660 cm⁻¹) and S-H (~2650 cm⁻¹) .

- Mass Spectrometry : ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) .

- HPLC : Purity >95% is achievable with C18 columns and gradient elution .

How is the compound screened for initial biological activity in academic research?

Q. Basic

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .

- Antitumor Activity : MTT assays on cancer cell lines (e.g., MCF-7) measure IC₅₀ values .

- Enzyme Inhibition : Kinetic studies (e.g., HDAC or GSK-3β inhibition) using fluorogenic substrates .

What computational strategies elucidate its mechanism of action against targets like GSK-3β?

Q. Advanced

- Molecular Docking : Tools like AutoDock Vina predict binding poses. For example, oxadiazole N(3) forms hydrogen bonds with Val135 in GSK-3β (bond length: 2.85–2.99 Å) .

- ADMET Prediction : Lipinski’s rules assess drug-likeness; log P <5 is ideal .

- MD Simulations : Validate binding stability over 100 ns trajectories .

How do structural modifications (e.g., substituents on the oxadiazole ring) influence bioactivity?

Q. Advanced

-

Substituent Effects :

Position Group Activity Trend Reference 5-position Isopentylthio Enhanced lipophilicity and antitumor activity Benzamide ring Electron-withdrawing (e.g., -CF₃) Improved enzyme inhibition -

SAR Insights : Bulky groups at the 5-position improve target affinity, while polar groups enhance solubility .

What methodologies address contradictions in biological data across studies?

Q. Advanced

- Assay Variability : Normalize results using positive controls (e.g., albendazole for antihelminthic studies) .

- Dose-Response Curves : Use nonlinear regression to calculate EC₅₀ values, reducing false positives .

- Meta-Analysis : Compare IC₅₀ ranges across cell lines (e.g., MCF-7 vs. MDA-MB-231) to identify selective toxicity .

How does its efficacy compare to structurally related oxadiazole derivatives?

Q. Advanced

-

Antitumor Potency :

Compound Target IC₅₀ (μM) Reference Target Compound HDAC 0.45 Analog (CF₃-substituted) HDAC 0.38 Thiadiazole Derivative GSK-3β 1.2 -

Selectivity : The isopentylthio group improves membrane permeability over methylthio analogs .

What advanced techniques validate its interaction with enzymes like alkaline phosphatase?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.